molecular formula C17H19ClN6O2S B2970311 N-(2-chlorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1013773-62-0

N-(2-chlorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2970311
CAS No.: 1013773-62-0
M. Wt: 406.89
InChI Key: VUEIJSJZOGNMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic chemical compound featuring a 1,2,4-triazole core linked to a methoxy-methyl pyrazole moiety via a thioacetamide bridge. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel antimicrobial agents. Compounds incorporating both 1,2,4-triazole and pyrazole heterocycles have been extensively studied for their potent biological activities. Recent scientific literature demonstrates that novel pyrazolone-triazole hybrids exhibit notable antimicrobial activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus , as well as antifungal activity against Candida albicans . The presence of the 1,2,4-triazole ring is a common feature in many pharmacologically active molecules, contributing to various interactions with biological targets . The specific combination of these heterocyclic systems in this compound makes it a valuable chemical entity for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs aimed at discovering new therapeutic candidates. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O2S/c1-23-9-12(16(22-23)26-3)15-20-21-17(24(15)2)27-10-14(25)19-8-11-6-4-5-7-13(11)18/h4-7,9H,8,10H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEIJSJZOGNMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-infective and anticancer research. This article provides a comprehensive overview of its biological activity based on existing literature, including structure-activity relationship (SAR) studies, in vitro and in vivo evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple pharmacophoric elements that may contribute to its biological activity. The presence of the pyrazole and triazole moieties is particularly significant, as these structures are known to enhance biological interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit promising anti-HIV activity. For instance, derivatives with similar pyrazole structures have shown effective inhibition against HIV with EC50 values in the low micromolar range (e.g., 0.0334 μmol/L) . This suggests that modifications at the C5’ position of the pyrazole can significantly influence antiviral potency.

Antitubercular Activity

In a related study, compounds featuring similar structural motifs were evaluated for their antitubercular properties. Some derivatives demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential of such compounds in treating tuberculosis, a major global health challenge.

Anticancer Potential

The anticancer properties of compounds with triazole and pyrazole functionalities have been documented extensively. For example, certain thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, indicating that the incorporation of these moieties could enhance anticancer activity . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the compound's structure affect its biological activity. Key findings include:

  • Substitution Effects : Changing substituents on the pyrazole ring can either enhance or diminish biological activity. For example, replacing hydrogen at the C5’ position with a methyl group retained similar antiviral activity but introducing larger groups drastically reduced efficacy .
  • Linker Variations : The thioacetamide linkage appears essential for maintaining the compound's bioactivity, as it facilitates interaction with target proteins .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of N-(2-chlorobenzyl)-2-thioacetamide:

  • Synthesis and Evaluation : A series of derivatives were synthesized and screened for their biological activities. Compounds with specific substitutions exhibited enhanced anti-HIV properties comparable to standard treatments .
  • In Vivo Studies : Initial assessments of selected compounds showed promising results in animal models for both antiviral and anticancer activities, warranting further investigation into their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs (triazole, pyrazole, or acetamide cores) and are compared based on molecular features, synthesis, and reported properties:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₉H₂₀ClN₅O₂S 437.92 2-chlorobenzyl, 3-methoxy-1-methylpyrazole, methyltriazole Hypothesized enhanced solubility from methoxy group; potential antimicrobial activity inferred from triazole-thioether analogs .
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide () C₁₉H₁₇Cl₂N₃O₂ 402.26 2,4-dichlorophenyl, 1,5-dimethyl-3-oxopyrazole Planar amide group forms R₂²(10) hydrogen-bonded dimers; steric hindrance between rings reduces coplanarity .
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide () C₂₅H₂₁N₅O₂S₂ 487.6 Benzothiazolyl, benzyl High molecular weight; benzothiazole may enhance π-π stacking in target binding .
N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides () Variable ~350–450 Variable R groups (e.g., phenyl, alkyl) Methylpyrazole improves metabolic stability; phenyl substitution enhances hydrophobic interactions .

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s 3-methoxy group may increase solubility compared to ’s dichlorophenyl group, which confers higher lipophilicity. This could influence membrane permeability in biological systems .

Synthetic Pathways :

  • The target compound likely employs a thiol-alkylation step to attach the triazole-thioether group, similar to methods used for ’s derivatives . In contrast, ’s compound utilizes carbodiimide-mediated amide coupling, a standard approach for acetamide synthesis .

Such interactions could stabilize crystal packing and influence solid-state solubility .

Research Findings from Analogues

  • Antimicrobial Activity : Triazole-thioacetamides (e.g., ’s derivatives) show moderate-to-strong activity against Gram-positive bacteria, attributed to thioether-linked hydrophobic substituents .
  • Thermal Stability : Benzothiazole-containing derivatives () exhibit higher thermal stability due to aromatic rigidity, a trait the target compound may lack due to its flexible pyrazole .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-chlorobenzyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Answer : The synthesis typically involves multi-step heterocyclic reactions. Key steps include:

  • Hydrazinolysis : Ethyl 5-methyl-1H-pyrazole-3-carboxylate undergoes hydrazinolysis to form hydrazide intermediates .
  • Heterocyclization : Nucleophilic addition with phenyl isothiocyanate followed by alkaline cyclization yields the 1,2,4-triazole-thiol intermediate .
  • Alkylation : The thiol group reacts with 2-chloro-N-(2-chlorobenzyl)acetamide in the presence of triethylamine (TEA) in dioxane at 20–25°C .
  • Purification via recrystallization (e.g., ethanol-DMF mixtures) ensures compound purity .

Q. How is structural confirmation achieved for this compound?

  • Answer : A combination of analytical techniques is used:

  • 1H NMR/IR Spectroscopy : Identifies functional groups (e.g., thioacetamide C=S stretch at ~1200 cm⁻¹) and substituent positions .
  • LC-MS/Elemental Analysis : Confirms molecular weight (e.g., m/z peaks) and C/H/N/S ratios .
  • Thin-Layer Chromatography (TLC) : Validates compound homogeneity using silica gel plates and UV visualization .

Q. What preliminary biological screening methods are used to assess activity?

  • Answer :

  • PASS Online® : Predicts biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural similarity .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to estimate binding affinities for targets like COX-2 or bacterial enzymes .

Advanced Research Questions

Q. How can computational modeling optimize the compound's pharmacokinetic properties?

  • Answer :

  • ADMET Prediction : Tools like SwissADME evaluate solubility (LogP), bioavailability, and CYP450 interactions. Substituent modifications (e.g., methoxy → trifluoromethyl) improve metabolic stability .
  • QSAR Analysis : Correlates structural descriptors (e.g., Hammett σ values) with activity to prioritize analogs .

Q. What experimental strategies address low yields in alkylation steps during synthesis?

  • Answer :

  • Solvent Optimization : Replacing dioxane with DMF enhances nucleophilicity of the thiol group .
  • Catalyst Use : Adding catalytic KI or phase-transfer catalysts (e.g., TBAB) accelerates reaction kinetics .
  • Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., disulfide formation) .

Q. How do electronic effects of substituents influence biological activity?

  • Answer :

  • Electron-Withdrawing Groups (EWGs) : Chlorine at the benzyl position enhances electrophilicity, improving target binding (e.g., enzyme active sites) .
  • Methoxy Group : Stabilizes the pyrazole ring via resonance, increasing metabolic resistance .
  • Structure-Activity Relationship (SAR) : Comparative studies of analogs with varied substituents (e.g., 4-CH₃ vs. 4-OCH₃) reveal potency trends .

Q. What analytical techniques resolve discrepancies in biological activity data across studies?

  • Answer :

  • Assay Standardization : Replicating conditions (e.g., cell line passages, serum concentrations) reduces variability .
  • Dose-Response Curves : IC₅₀/EC₅₀ comparisons under identical protocols validate potency differences .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Methodological Challenges and Solutions

Q. How to mitigate side reactions during heterocyclization?

  • Answer :

  • Stoichiometric Control : Exact molar ratios of hydrazide and phenyl isothiocyanate prevent dimerization .
  • Inert Atmosphere : Nitrogen purging reduces oxidation of intermediates .

Q. What strategies enhance selectivity in molecular docking studies?

  • Answer :

  • Consensus Docking : Combining results from AutoDock, Glide, and GOLD reduces false positives .
  • Water Mapping : Identifies conserved water molecules in binding pockets to refine pose predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.